

Unraveling "Jasminine": A Comparative Guide to In Vitro and In Vivo Activity

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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The term "Jasminine" presents a degree of ambiguity in scientific literature. It can refer to a specific, though less-studied, chemical compound. More commonly, it appears as a synonym for plants of the Jasminum genus, from which various extracts with a rich history of traditional use and a growing body of scientific research are derived. This guide clarifies this distinction and provides a comprehensive comparison of the in vitro and in vivo biological activities associated with Jasmine (Jasminum species) extracts and their constituents, for which a substantial body of experimental data exists.

The Naphthyridine Derivative: Jasminine

A specific chemical entity named **Jasminine** is identified as a naphthyridine derivative with the systematic IUPAC name methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate[1][2]. This compound has been reported in the plant Osmanthus austrocaledonicus. However, to date, there is a significant lack of published research on the in vitro or in vivo biological activities of this specific molecule. Therefore, a direct correlation of its activity is not currently possible.

The Genus Jasminum: A Rich Source of Bioactive Compounds

In contrast, the genus Jasminum, commonly known as Jasmine, is a well-studied source of various bioactive extracts and phytochemicals. These have demonstrated a range of



pharmacological effects in both laboratory and whole-organism models. The primary active components in Jasmine extracts include volatile oils (such as benzyl acetate, linalool, and jasmone), flavonoids (like rutin and quercetin), and polysaccharides[3][4]. The observed biological activities are often attributed to the synergistic effects of these compounds.

Comparative Analysis of In Vitro and In Vivo Activities of Jasmine Extracts

A notable observation in the study of Jasmine extracts is the occasional discrepancy between in vitro and in vivo findings. For instance, Jasmine absolute has been shown to have a spasmolytic (relaxant) effect on guinea-pig ileum and rat uterus in vitro, while inhalation of the aroma has a stimulant effect in both animals and humans in vivo[5][6][7]. This highlights the importance of integrated in vitro and in vivo studies for a complete understanding of the pharmacological profile.

Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Jasminum species extracts.

Table 1: In Vitro Antioxidant and Cytotoxic Activity of Jasminum sambac Flower Extract

Assay Type	Method	Result	Interpretation	Reference
Antioxidant Capacity	DPPH radical scavenging	IC50 = 460.24 μg/mL	Weak antioxidant activity	[8]
Cytotoxicity	Brine Shrimp Lethality Test (BSLT)	LC50 = 111.43 μg/mL	Moderate cytotoxic properties	[8]

Table 2: In Vitro Antimicrobial Activity of Jasminum grandiflorum Essential Oil



Microbial Strain	Method	Result (Inhibition Zone)	Interpretation	Reference
Candida glabrata	Agar disc diffusion	-	Lowest MIC value observed	[9]
Gram-positive bacteria	Agar disc diffusion	Moderate to high activity	Effective against Gram-positive bacteria	[9]
Gram-negative bacteria	Agar disc diffusion	Moderate to high activity	Effective against Gram-negative bacteria	[9]

Table 3: Comparison of In Vitro and In Vivo Effects of Jasminum grandiflorum Absolute

Model	Assay	Observed Effect	Interpretation	Reference
In Vitro	Guinea-pig ileum smooth muscle	Spasmolytic (Relaxation)	Postsynaptic, likely mediated by cAMP	[5][6]
In Vivo	Human and animal inhalation	Stimulant effect, enhanced movement	Strong psychological input	[5][6][7]

Experimental Protocols In Vitro Antioxidant Activity (DPPH Assay)

The antioxidant activity of a methanolic extract of Jasminum sambac flowers was determined using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method. Various concentrations of the extract were mixed with a DPPH solution. The decrease in absorbance at 517 nm was measured after a 30-minute incubation in the dark. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, was then calculated.[8]



In Vitro Cytotoxicity (Brine Shrimp Lethality Test)

The toxicity of the Jasminum sambac flower extract was evaluated using the Brine Shrimp Lethality Test (BSLT). Brine shrimp nauplii were exposed to various concentrations of the extract in seawater. After 24 hours, the number of surviving nauplii was counted, and the LC50 value, the concentration at which 50% of the nauplii died, was determined.[8]

In Vitro Spasmolytic Activity

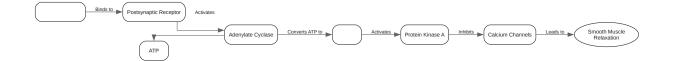
The mechanism of spasmolytic activity of Jasminum grandiflorum absolute was studied on isolated guinea-pig ileum smooth muscle preparations. The tissue was mounted in an organ bath, and contractions were induced by various spasmogens. The effect of the jasmine absolute on these contractions was recorded to determine its mode of action.[5][6]

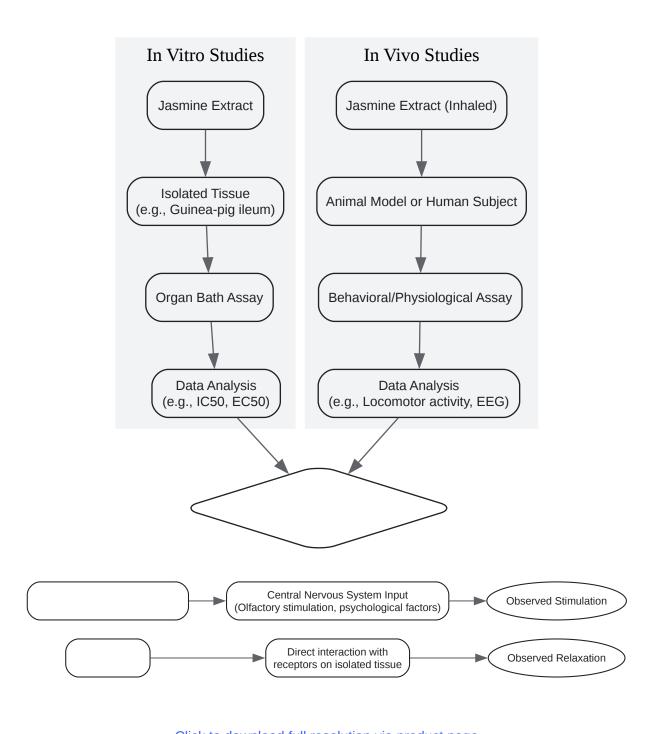
In Vivo Stimulant Activity

The stimulant nature of inhaled Jasminum grandiflorum absolute has been demonstrated in both animals and humans. While specific experimental protocols for these observations are not detailed in the cited abstracts, such studies typically involve behavioral assessments in animals (e.g., locomotor activity) and physiological and psychological evaluations in humans (e.g., EEG, mood questionnaires) following aroma inhalation.[5][6][7]

Visualizing the Pathways and Processes
Signaling Pathway of Jasmine Extract's Spasmolytic
Action







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